molecular formula C6H11F3O B2592467 (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol CAS No. 2248188-17-0

(2S)-5,5,5-Trifluoro-2-methylpentan-1-ol

Cat. No.: B2592467
CAS No.: 2248188-17-0
M. Wt: 156.148
InChI Key: RKLGLYKACHHIND-YFKPBYRVSA-N
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Description

(2S)-5,5,5-Trifluoro-2-methylpentan-1-ol is a chiral fluorinated alcohol with the molecular formula C₆H₁₁F₃O. Its structure features a hydroxyl group at the terminal carbon (C1), a methyl branch at the stereogenic C2 position (in the S-configuration), and three fluorine atoms at C3. The stereochemistry at C2 further influences its interactions in chiral environments, such as enzyme binding or asymmetric synthesis.

Properties

IUPAC Name

(2S)-5,5,5-trifluoro-2-methylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O/c1-5(4-10)2-3-6(7,8)9/h5,10H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLGLYKACHHIND-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol typically involves the use of fluorinated precursors and specific reaction conditions to introduce the trifluoromethyl group. One common method includes the reaction of 2-methylpentan-1-ol with a fluorinating agent such as trifluoromethyl iodide under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-5,5,5-Trifluoro-2-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of 5,5,5-trifluoro-2-methylpentanal.

    Reduction: Formation of 5,5,5-trifluoro-2-methylpentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-5,5,5-Trifluoro-2-methylpentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol with two related compounds: 5,5,5-Trifluoropentan-1-ol (straight-chain analog) and 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol (halogen-enriched analog).

Property This compound 5,5,5-Trifluoropentan-1-ol 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol
Molecular Formula C₆H₁₁F₃O C₅H₉F₃O C₅H₇BrF₄O
Molecular Weight 156.14 g/mol 142.12 g/mol 245.01 g/mol
Functional Groups -OH, -CF₃, -CH(CH₃) -OH, -CF₃ -OH, -CF₂Br, -CF₃
Key Structural Features Chiral center (C2), branched chain Linear chain Bromine substitution, tetrafluorinated C4–C5
Stereochemistry (2S)-configuration None (achiral) Not specified

Physicochemical Properties

  • Boiling Points and Polarity: The branched structure of this compound likely results in a lower boiling point compared to its linear analog, 5,5,5-Trifluoropentan-1-ol, due to reduced surface area and weaker van der Waals interactions .
  • Acidity :

    • Fluorine’s electronegativity enhances the acidity of the hydroxyl group. The -CF₃ group in all three compounds stabilizes the deprotonated form, but the additional fluorine atoms in the tetrafluoro-bromo compound may further increase acidity .
  • Optical Activity :

    • Only this compound exhibits chirality, making it relevant for enantioselective applications. The linear analog (5,5,5-Trifluoropentan-1-ol) lacks stereogenic centers .

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